IUPAC name for C12H9NO5 furan derivative
IUPAC name for C12H9NO5 furan derivative
An In-Depth Technical Guide to Benzyl 5-nitrofuran-2-carboxylate
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of Benzyl 5-nitrofuran-2-carboxylate, a furan derivative with the molecular formula C₁₂H₉NO₅. As a member of the nitrofuran class of compounds, it belongs to a family of synthetic molecules recognized for their potent biological activities. This document elucidates the compound's identity, synthesis, and characterization, delves into the well-established mechanism of action for the nitrofuran scaffold, and explores its relevance and potential applications in the field of drug development. By integrating fundamental chemical principles with insights into its biological significance, this guide serves as an authoritative resource for professionals engaged in medicinal chemistry and pharmaceutical research.
Compound Identification and Structural Elucidation
The furan derivative corresponding to the molecular formula C₁₂H₉NO₅ is identified as Benzyl 5-nitrofuran-2-carboxylate . This compound integrates three key chemical moieties: a furan ring, a nitro group, and a benzyl ester functional group.
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IUPAC Name: Benzyl 5-nitrofuran-2-carboxylate
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Molecular Formula: C₁₂H₉NO₅
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Molecular Weight: 247.21 g/mol [1]
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Core Structure: A furan ring substituted at the C2 position with a benzyl carboxylate group and at the C5 position with a nitro group.
The presence of the 5-nitrofuran core is of particular significance. This structural motif is the cornerstone of the nitrofuran class of antimicrobials, which are prodrugs that undergo intracellular activation to exert their biological effects[2]. The benzyl ester group modulates the compound's physicochemical properties, such as lipophilicity and solubility, which can significantly influence its pharmacokinetic and pharmacodynamic profile.
| Identifier | Value |
| IUPAC Name | Benzyl 5-nitrofuran-2-carboxylate |
| Molecular Formula | C₁₂H₉NO₅ |
| CAS Number | 7332-67-4 |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=C(O2)[O-] |
Synthesis and Characterization
The synthesis of Benzyl 5-nitrofuran-2-carboxylate is most logically achieved through the esterification of 5-nitrofuroic acid with benzyl alcohol. This reaction is a classic example of Fischer esterification, typically catalyzed by a strong acid.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes a standard laboratory procedure for the synthesis of Benzyl 5-nitrofuran-2-carboxylate.
Materials:
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5-nitro-2-furoic acid
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Benzyl alcohol (excess)
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Concentrated sulfuric acid (catalyst)
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Sodium bicarbonate (NaHCO₃) solution (5% w/v)
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Anhydrous magnesium sulfate (MgSO₄)
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Dichloromethane (DCM) or Ethyl acetate
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Ethanol for recrystallization
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-nitro-2-furoic acid (1 equivalent) in an excess of benzyl alcohol (5-10 equivalents). The alcohol serves as both reactant and solvent.
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Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per gram of carboxylic acid) to the mixture while stirring.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
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Work-up:
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Allow the mixture to cool to room temperature.
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Dilute the mixture with dichloromethane or ethyl acetate.
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Carefully wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted carboxylic acid. Repeat until effervescence ceases.
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Wash the organic layer with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous magnesium sulfate.
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Purification:
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure Benzyl 5-nitrofuran-2-carboxylate as a solid.
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Workflow for Synthesis and Purification
Caption: Synthetic workflow for Benzyl 5-nitrofuran-2-carboxylate.
Structural Validation
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
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Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Expected peaks include strong C=O stretching for the ester (around 1720 cm⁻¹), characteristic N-O stretching for the nitro group (around 1530 and 1350 cm⁻¹), and C-O stretching for the ester linkage.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the carbon-hydrogen framework. The ¹H NMR spectrum should show distinct signals for the aromatic protons on the benzyl and furan rings, as well as the benzylic CH₂ protons.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound (247.21 g/mol ).
Mechanism of Action: The Nitrofuran Paradigm
Benzyl 5-nitrofuran-2-carboxylate is a prodrug, and its biological activity is contingent upon the reductive activation of its 5-nitro group. This mechanism is the hallmark of the nitrofuran class and is particularly effective against microbial cells that possess the necessary enzymatic machinery[2].
Pillar 1: Reductive Activation The process is initiated inside the target cell (e.g., a bacterium) by NAD(P)H-dependent nitroreductases (Type I, such as NfsA and NfsB in E. coli)[2]. These enzymes catalyze a stepwise two-electron reduction of the nitro group.
Pillar 2: Generation of Cytotoxic Intermediates This reduction generates a cascade of highly reactive, short-lived intermediates, including the nitroso (-NO) and hydroxylamino (-NHOH) derivatives[2]. These electrophilic species are the primary effectors of cytotoxicity.
Pillar 3: Multi-Target Cellular Damage The reactive intermediates indiscriminately attack multiple biological macromolecules, leading to widespread cellular dysfunction and death. Key targets include:
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DNA and RNA: The intermediates can cause strand breaks and other lesions, disrupting replication, transcription, and translation[2][3].
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Ribosomal Proteins: Inhibition of ribosomal function halts protein synthesis, a critical process for cell viability[4].
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Metabolic Enzymes: Key enzymes involved in cellular respiration and metabolism can be inhibited, leading to a shutdown of energy production.
This multi-targeted mechanism is a significant advantage, as it drastically reduces the likelihood of bacteria developing resistance through a single-point mutation.
Caption: Reductive activation and multi-target mechanism of nitrofurans.
Applications in Drug Development and Research
The nitrofuran scaffold is a privileged structure in medicinal chemistry, primarily due to its established success in antimicrobial therapy.
Antimicrobial Potential
The most prominent application of nitrofuran derivatives is as antibacterial agents. Compounds like nitrofurantoin are mainstays in the treatment of uncomplicated urinary tract infections[4]. The broad-spectrum activity and low rate of resistance development make this class of compounds particularly valuable in an era of growing antibiotic resistance[2]. While specific data for Benzyl 5-nitrofuran-2-carboxylate is not widely published, its structure strongly suggests it would possess similar antimicrobial properties, making it a candidate for further investigation.
Scaffold for Novel Therapeutics
Beyond its direct antimicrobial use, the nitrofuran-containing pyridinone and related heterocyclic structures are versatile scaffolds for drug discovery. Pyridinone derivatives have demonstrated a wide range of biological activities, including antitumor, anti-inflammatory, and cardiotonic effects. The ability to modify the ester group of Benzyl 5-nitrofuran-2-carboxylate allows for systematic Structure-Activity Relationship (SAR) studies. By replacing the benzyl group with other substituents, researchers can fine-tune properties such as:
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Potency: Enhancing interaction with biological targets.
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Selectivity: Minimizing off-target effects and toxicity.
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Pharmacokinetics: Improving absorption, distribution, metabolism, and excretion (ADME) profiles.
Potential in Oncology
Some nitrofuran derivatives have been investigated for their potential as anticancer agents. For example, FANFT is a known tumor initiator used in research models to induce bladder cancer. While this highlights a potential toxicity concern, it also underscores the potent biological activity of the nitro group. Modern drug design aims to harness this reactivity selectively against cancer cells, for instance, by targeting the hypoxic microenvironment of tumors where nitroreductase activity can be upregulated.
| Representative Nitrofuran Drug | Primary Indication | Key Therapeutic Feature |
| Nitrofurantoin | Uncomplicated Urinary Tract Infections | Achieves high concentration in urine; low resistance rates[4]. |
| Furazolidone | Bacterial and Protozoal Enteritis | Broad-spectrum activity against gastrointestinal pathogens. |
| Nifurtimox | Chagas Disease (Trypanosomiasis) | Effective against protozoal parasites. |
| Nitrofural (Nitrofurazone) | Topical Antimicrobial | Used for skin infections and burns. |
Conclusion and Future Perspectives
Benzyl 5-nitrofuran-2-carboxylate (C₁₂H₉NO₅) is a classic exemplar of the nitrofuran chemical class. Its structure is amenable to straightforward synthesis, and its biological activity is predicted by the well-understood mechanism of reductive activation common to all 5-nitrofurans. While its primary potential lies in the antimicrobial sphere, the versatility of its scaffold provides a platform for broader medicinal chemistry exploration.
Future research should focus on a comprehensive biological evaluation of this specific molecule to confirm its antimicrobial spectrum and potency. Furthermore, the synthesis of an analog library, by varying the ester component, could lead to the discovery of novel compounds with optimized therapeutic properties, potentially yielding new leads in the fight against infectious diseases or other conditions.
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